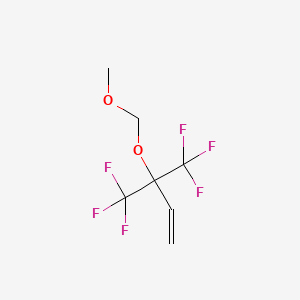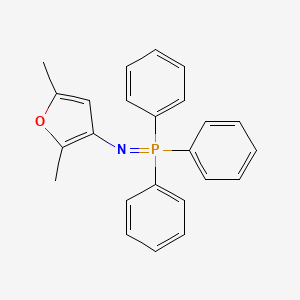![molecular formula C15H11BrN2O2S B12592745 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- CAS No. 650635-88-4](/img/structure/B12592745.png)
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- typically involves the reaction of 4-bromoaniline with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits significant antimicrobial and antiproliferative activities.
Uniqueness
4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- stands out due to its unique combination of biological activities and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
650635-88-4 |
|---|---|
Molekularformel |
C15H11BrN2O2S |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
6-(4-bromoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11BrN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI-Schlüssel |
NASRIIQVDICKEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)

![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
